

# Clinical Efficacy and Safety of Nemtabrutinib

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Nemtabrutinib

CAS No.: 2095393-15-8

Cat. No.: S519378

Get Quote

Table 1: Key Efficacy Findings from Clinical Trials

| Study / Cohort            | Patient Population   | Prior Therapies (Median) | Overall Response Rate (ORR) | Key Efficacy Metrics                                         |
|---------------------------|----------------------|--------------------------|-----------------------------|--------------------------------------------------------------|
| Phase I (MK-1026-001) [1] | R/R CLL (65 mg dose) | ≥ 2                      | 75%                         | Supported 65 mg daily as the Recommended Phase 2 Dose (RP2D) |

| **BELLWAVE-003 (Cohort G)** [2] | R/R Follicular Lymphoma (FL) | 4 | **39%** (2% CR, 34% PR) | Median Duration of Response: **5.8 months** 12-Month Overall Survival: **87%** |

Table 2: Common Adverse Events (AEs) in Clinical Trials

| Adverse Event                            | Phase I (N=47) [1] | BELLWAVE-003 (N=49) [2]          |
|------------------------------------------|--------------------|----------------------------------|
| Neutropenia / Decreased Neutrophil Count | 23.4% (Grade ≥3)   | 25% (Any Grade), 10% (Grade 3-5) |
| Febrile Neutropenia                      | 14.9% (Grade ≥3)   | Not specified                    |
| Pneumonia                                | 14.9% (Grade ≥3)   | Not specified                    |

| Adverse Event                               | Phase I (N=47) [1] | BELLWAVE-003 (N=49) [2]         |
|---------------------------------------------|--------------------|---------------------------------|
| Thrombocytopenia / Decreased Platelet Count | Not specified      | 20% (Any Grade), 6% (Grade 3-5) |
| AE Leading to Discontinuation               | Not specified      | 5 participants                  |

## Preclinical Study Design and Protocols

Preclinical studies have been crucial in elucidating **nemtabrutinib**'s mechanism and exploring effective combinations.

**Table 3: In Vivo Efficacy Study Protocol (Adoptive Transfer CLL Model)**

| Protocol Component | Description                                                                                  |
|--------------------|----------------------------------------------------------------------------------------------|
| Objective          | Evaluate the in vivo efficacy of nemtabrutinib alone and in combination with venetoclax [3]. |
| Animal Model       | E $\mu$ -TCL1 adoptive transfer model [3].                                                   |

| **Test Groups** | 1. Vehicle control 2. Venetoclax alone 3. Ibrutinib alone 4. Ibrutinib + Venetoclax 5. **Nemtabrutinib alone** 6. **Nemtabrutinib + Venetoclax** | | **Treatment & Dosing** | Compounds administered via oral gavage. Dosing regimens should be optimized based on prior pharmacokinetic studies [3]. | | **Primary Endpoint** | **Overall Survival**, defined as the time from treatment initiation to a predefined humane endpoint [3]. | | **Secondary Endpoints** | Peripheral blood disease burden (measured weekly via flow cytometry), spleen weight, and biomarker analysis [3]. |

**Table 4: In Vitro Cell Viability and Signaling Assay Protocol**

| Protocol Component   | Description                                                                                                                                                   |
|----------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Objective            | Assess the cytotoxicity of nemtabrutinib and its effect on key signaling pathways in primary CLL cells [3].                                                   |
| Cell Source          | Primary CLL cells isolated from patient blood samples [3].                                                                                                    |
| Treatment Conditions | Cells are treated with a range of concentrations of nemtabrutinib, other BTK inhibitors, venetoclax, and combinations for 24-96 hours [3].                    |
| Viability Assay      | <b>ATP-based luminescence (e.g., ATPlite 1Step)</b> . Viability is normalized to vehicle-treated controls, and IC50 values are calculated [4].                |
| Signaling Analysis   | <b>Western Blotting</b> to analyze phosphorylation levels of key proteins like BTK (at Y223) and ERK to confirm target engagement and pathway modulation [3]. |

## Mechanism of Action and Brokinase Inhibitory Profile

**Nemtabrutinib's** unique properties stem from its reversible binding mechanism and broader kinase inhibitory profile compared to earlier covalent BTK inhibitors.



Click to download full resolution via product page

Diagram 1: **Nemtabrutinib** inhibits key survival pathways in B-cells. It reversibly blocks both wild-type and C481S-mutant BTK, and also directly targets the MAPK pathway (MEK/ERK). Combining it with venetoclax targets the apoptotic protein BCL-2, leading to enhanced cell death [3] [4].

## Application Notes for Researchers

- **Study Population Definition:** Clinical trials have focused on heavily pre-treated patients (median of 2-4 prior therapies). When designing future studies, clearly define "relapsed/refractory" status and

consider prior exposure to covalent BTK inhibitors, as this may influence response to **nemtabrutinib** [2] [1].

- **Combination Rationale:** The preclinical synergy with venetoclax provides a strong rationale for clinical combination. BTK inhibition by **nemtabrutinib** can increase BCL-2 dependence, making cells more vulnerable to venetoclax-induced apoptosis [3].
- **Biomarker Exploration:** Beyond BTK C481S, investigate potential biomarkers of response. Recent profiling suggests that **BRAF mutations** and high **FGFR3 expression** may correlate with increased **nemtabrutinib** sensitivity, indicating a potential application in MAPK-driven cancers beyond classical B-cell malignancies [4].

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. First-in-Human Study of the Reversible BTK Inhibitor ... [pubmed.ncbi.nlm.nih.gov]
2. SOHO Insider Nemtabrutinib Shows Efficacy in R/R FL: EHA 2025 [sohoinsider.com]
3. Preclinical evaluation of combination nemtabrutinib and ... [pmc.ncbi.nlm.nih.gov]
4. Combined cellular and biochemical profiling of Bruton's ... - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Clinical Efficacy and Safety of Nemtabrutinib]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b519378#nemtabrutinib-in-vivo-efficacy-study-design>]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)